1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine

LSD1 epigenetics fragment-based drug discovery

1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine (CAS 165736-07-2) is a 2,4-dimethyl-substituted thiazole methanamine building block with a molecular formula of C₆H₁₀N₂S and a molecular weight of 142.22 g/mol. This compound has been identified as a moderate-potency, reversible inhibitor of lysine-specific demethylase 1 (LSD1), with an IC₅₀ value of 356 nM in a human recombinant enzyme assay.

Molecular Formula C6H10N2S
Molecular Weight 142.22 g/mol
CAS No. 165736-07-2
Cat. No. B060793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine
CAS165736-07-2
Molecular FormulaC6H10N2S
Molecular Weight142.22 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C)CN
InChIInChI=1S/C6H10N2S/c1-4-6(3-7)9-5(2)8-4/h3,7H2,1-2H3
InChIKeyODTDYSAMTDHVSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine (CAS 165736-07-2) – LSD1 Inhibitor Fragment & Building Block


1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine (CAS 165736-07-2) is a 2,4-dimethyl-substituted thiazole methanamine building block with a molecular formula of C₆H₁₀N₂S and a molecular weight of 142.22 g/mol . This compound has been identified as a moderate-potency, reversible inhibitor of lysine-specific demethylase 1 (LSD1), with an IC₅₀ value of 356 nM in a human recombinant enzyme assay [1]. Its structural features—the 2,4-dimethyl substitution pattern and the primary amine moiety—position it as a valuable fragment for structure-activity relationship (SAR) studies and as a synthetic intermediate in medicinal chemistry programs targeting epigenetic regulation [1].

Why Generic Thiazole Methanamines Cannot Substitute 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine in LSD1-Targeted Research


Generic substitution of thiazole methanamine derivatives is not feasible due to the highly sensitive structure-activity relationship (SAR) governing LSD1 inhibition. Early fragment-based screens yielded initial hits with inhibitory activities ranging from 7 to 187 μM [1]. Through systematic SAR expansion, the 2,4-dimethyl substitution pattern emerged as a critical determinant of enhanced potency and selectivity. Replacing the 2,4-dimethylthiazole scaffold with an unsubstituted thiazole methanamine or alternative regioisomers would be expected to abrogate the nanomolar-range inhibitory activity observed for this specific compound. Furthermore, the primary amine group at the 5-position is essential for reversible binding to the FAD cofactor in the LSD1 active site; modifications to this moiety, including methylation or acylation, alter both potency and the reversible inhibition mechanism [2].

Quantitative Differentiation Evidence for 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine Procurement


LSD1 Inhibitory Potency: 356 nM IC₅₀ Represents a >20‑Fold Improvement Over Earlier Aminothiazole Series

This compound inhibits human recombinant LSD1 with an IC₅₀ of 356 nM [1]. In contrast, the initial fragment hit series of aminothiazoles reported by Hitchin et al. displayed inhibitory activities ranging from 7 to 187 μM in a comparable biochemical assay format [2]. This corresponds to a potency improvement of approximately 20‑fold to 525‑fold relative to the early-stage fragment series, positioning this compound as a significantly more advanced chemical starting point for LSD1-targeted medicinal chemistry campaigns.

LSD1 epigenetics fragment-based drug discovery

MAO Selectivity Profile: >280‑Fold Selectivity Over MAO-A and MAO-B Minimizes Off‑Target Liability

In head-to-head enzyme inhibition assays performed under standardized conditions, 1-(2,4-dimethyl-1,3-thiazol-5-yl)methanamine exhibits an IC₅₀ of 356 nM against human recombinant LSD1, while showing negligible inhibition of the related FAD-dependent amine oxidases MAO-A and MAO-B, both with IC₅₀ values of >100,000 nM [1]. This corresponds to a selectivity window of at least 280‑fold for LSD1 over both MAO isoforms. The early Hitchin aminothiazole series similarly demonstrated selectivity against MAO-A, but the quantitative selectivity ratio was not reported; the >280‑fold window established here provides a concrete benchmark for this specific compound [2].

LSD1 selectivity MAO-A MAO-B off-target profiling

Higher Purity Specification: 98% (GC) vs. Typical 95% Reduces Impurity-Related Artifacts

The free base form of 1-(2,4-dimethyl-1,3-thiazol-5-yl)methanamine is commercially available with a minimum purity specification of 98% as determined by gas chromatography (GC), with moisture content maintained at ≤0.5% [1]. This specification exceeds the typical 95% purity offered by many vendors of related thiazole methanamine building blocks (e.g., Aladdin Scientific, Bidepharm) . Higher initial purity reduces the likelihood of impurity-driven false positives or cytotoxicity artifacts in cell-based assays and minimizes the need for additional in-house purification steps.

purity quality control reproducibility

Dihydrochloride Salt Form (CAS 1185293-90-6) Provides Enhanced Aqueous Solubility for In Vitro Assays

For applications requiring improved aqueous solubility, the dihydrochloride salt of 1-(2,4-dimethyl-1,3-thiazol-5-yl)methanamine (CAS 1185293-90-6) is commercially available with a molecular weight of 215.14 g/mol . Thiazole methanamine free bases typically exhibit moderate to low aqueous solubility; conversion to the dihydrochloride salt is a well-established strategy to enhance dissolution in biological buffers without altering the pharmacophore [1]. While direct comparative solubility data for this specific compound are not published, the salt form offers a practical alternative for researchers requiring higher working concentrations in cell culture media or in vivo dosing solutions.

solubility salt form formulation

Optimal Research Applications for 1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine Based on Quantitative Evidence


LSD1 Inhibitor Hit-to-Lead Optimization and SAR Expansion

With an IC₅₀ of 356 nM against human LSD1 and >280‑fold selectivity over MAO enzymes [1], this compound serves as an advanced starting point for medicinal chemistry optimization. Its moderate potency allows for measurable activity in biochemical and cellular assays while providing ample room for further structure-guided potency enhancements. Researchers can systematically modify the 2- and 4-positions of the thiazole ring or the primary amine moiety to improve potency and pharmacokinetic properties while monitoring retention of the reversible inhibition mechanism.

Selectivity Profiling and Counter-Screening for Epigenetic Probe Development

The established >280‑fold selectivity window against MAO-A and MAO-B [1] makes this compound a useful tool for assessing LSD1-specific cellular phenotypes without the confounding influence of MAO inhibition. It can be employed as a reference inhibitor in panel screening assays designed to validate the target engagement of novel LSD1 inhibitors or as a control compound in gene expression studies measuring LSD1-dependent transcriptional regulation.

Fragment-Based Drug Discovery (FBDD) Follow-Up and Fragment Growing

As a direct descendant of a fragment screen hit that was optimized to 356 nM potency [1][2], this compound exemplifies the successful evolution of a thiazole methanamine fragment. It is suitable for use as a validated fragment hit for computational docking studies, co-crystallization trials with the LSD1/CoREST complex, and fragment-growing campaigns aimed at accessing additional binding pockets within the LSD1 active site.

High-Throughput Screening (HTS) Assay Validation and Quality Control

The high purity specification of 98% (GC) and tightly controlled moisture content [3] ensure that this compound performs consistently as a positive control in HTS campaigns. Its robust LSD1 inhibitory activity and minimal batch-to-batch variability reduce the incidence of false negatives and improve Z'-factor metrics in 384- or 1536-well biochemical assays.

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